

comprehensive literature review of AT-127

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Compound of Interest

Compound Name: AT-127

Cat. No.: B11931660

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Part 1: ATR-127

ATR-127 is a novel, high-efficacy dual agonist for the β 2- and β 3-adrenergic receptors (ARs) with demonstrated potential for the treatment of obesity and its metabolic comorbidities.[1][2][3][4] Preclinical studies indicate that ATR-127 improves whole-body metabolism through beneficial effects on skeletal muscle and brown adipose tissue (BAT), while potentially limiting the cardiovascular complications associated with non-selective β -AR agonists.[1][5]

Mechanism of Action

ATR-127 simultaneously activates β 2- and β 3-adrenergic receptors.[1][2] These G-protein coupled receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This signaling cascade leads to a variety of metabolic effects:

- In Skeletal Muscle: Activation of β 2-ARs enhances glucose uptake.[1][5]
- In Brown Adipose Tissue (BAT): Activation of β 3-ARs stimulates thermogenesis and glucose uptake.[1][5]

ATR-127 is designed to have limited activity at β 1-ARs, the stimulation of which is linked to adverse cardiovascular effects such as increased heart rate.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of ATR-127.

Table 1: In Vitro Efficacy of ATR-127

Parameter	Cell Line	Agonist	Concentration	Result
Glucose Uptake	L6 muscle cells	ATR-127	1 μ M	Robustly enhanced GLUT4-mediated glucose uptake
Intramyocellular cAMP	L6 muscle cells	ATR-127	Not specified	Lower accumulation compared to isoprenaline
BAT Glucose Uptake	Primary brown adipocytes	ATR-127	Not specified	Markedly increased
BAT Thermogenesis	Primary brown adipocytes	ATR-127	Not specified	Robustly enhanced

Table 2: In Vivo Efficacy of ATR-127 in Diet-Induced Obese (DIO) Mice

Parameter	Treatment	Duration	Result
Glucose Homeostasis	5 mg/kg ATR-127 daily	21 days	Dramatically improved
Body Weight	5 mg/kg ATR-127 daily	21 days	Significant decrease
Fat Mass	5 mg/kg ATR-127 daily	21 days	Significant decrease
Skeletal Muscle Glucose Uptake	5 mg/kg ATR-127 daily	21 days	Enhanced
BAT Thermogenesis	5 mg/kg ATR-127 daily	21 days	Enhanced
Hepatic Steatosis	5 mg/kg ATR-127 daily	21 days	Improved

Experimental Protocols

In Vitro Studies:

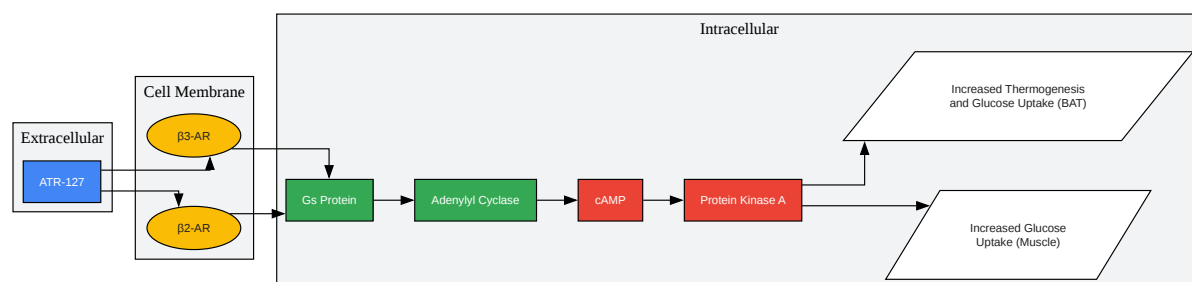
- Cell Lines: L6 muscle cells were utilized to assess skeletal muscle glucose uptake and cAMP accumulation. Primary brown adipocytes were used for in vitro assessments of glucose uptake and thermogenesis.[\[1\]](#)[\[3\]](#)
- cAMP Accumulation Assay: The effect of ATR-127 on cAMP accumulation was compared to the non-selective β -AR agonist isoprenaline across various rodent β -AR subtypes.[\[1\]](#)[\[3\]](#)
- Glucose Uptake Assay: L6 muscle cells were stimulated with ATR-127 to measure GLUT4-mediated glucose uptake.[\[1\]](#)[\[3\]](#)

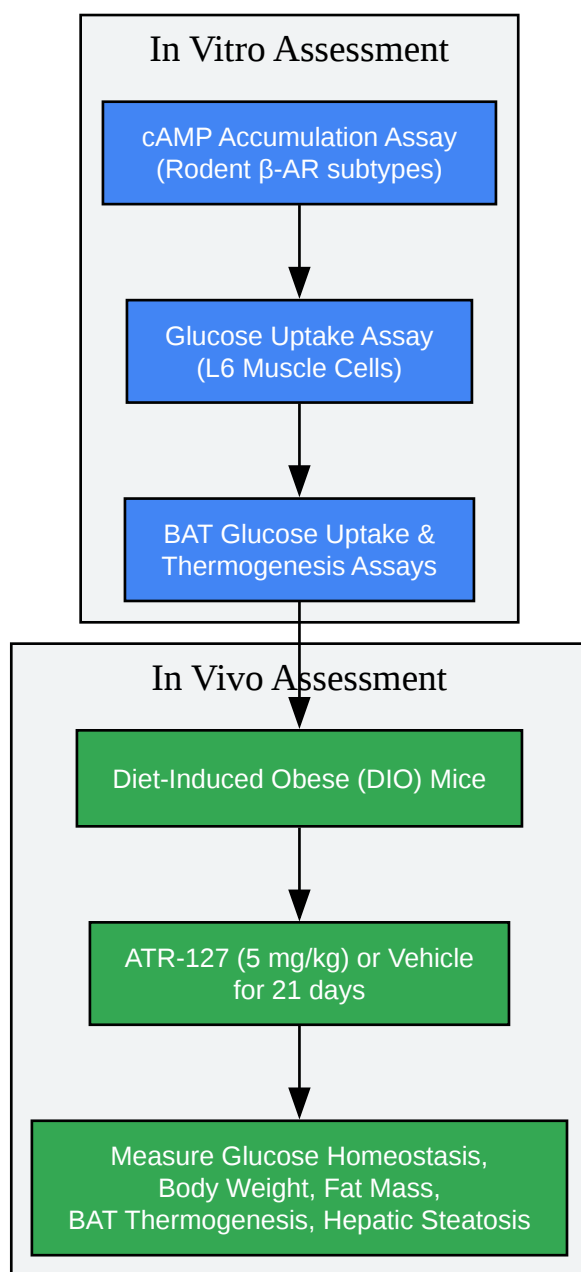
In Vivo Studies:

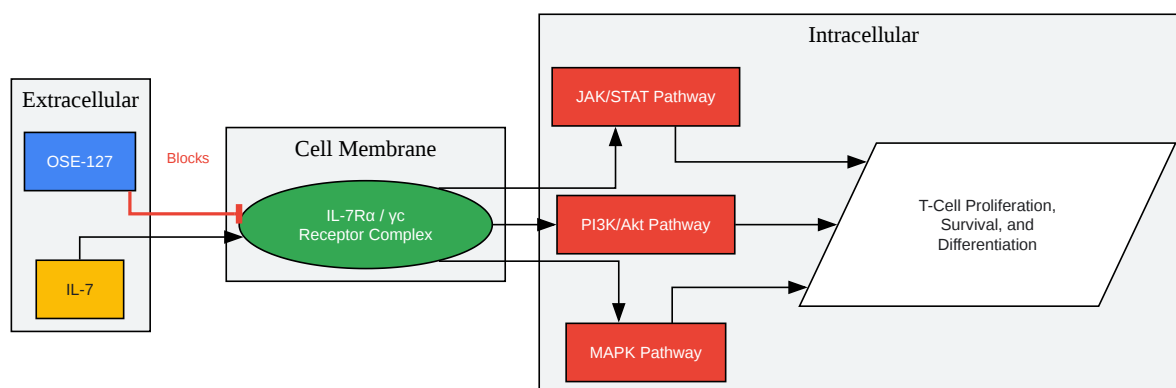
- Animal Model: Diet-induced obese (DIO) mice were used to evaluate the therapeutic effects of ATR-127 on obesity and related metabolic disorders.[\[1\]](#)
- Treatment Protocol: DIO mice were treated with 5 mg/kg of ATR-127 daily for 21 days.[\[1\]](#)

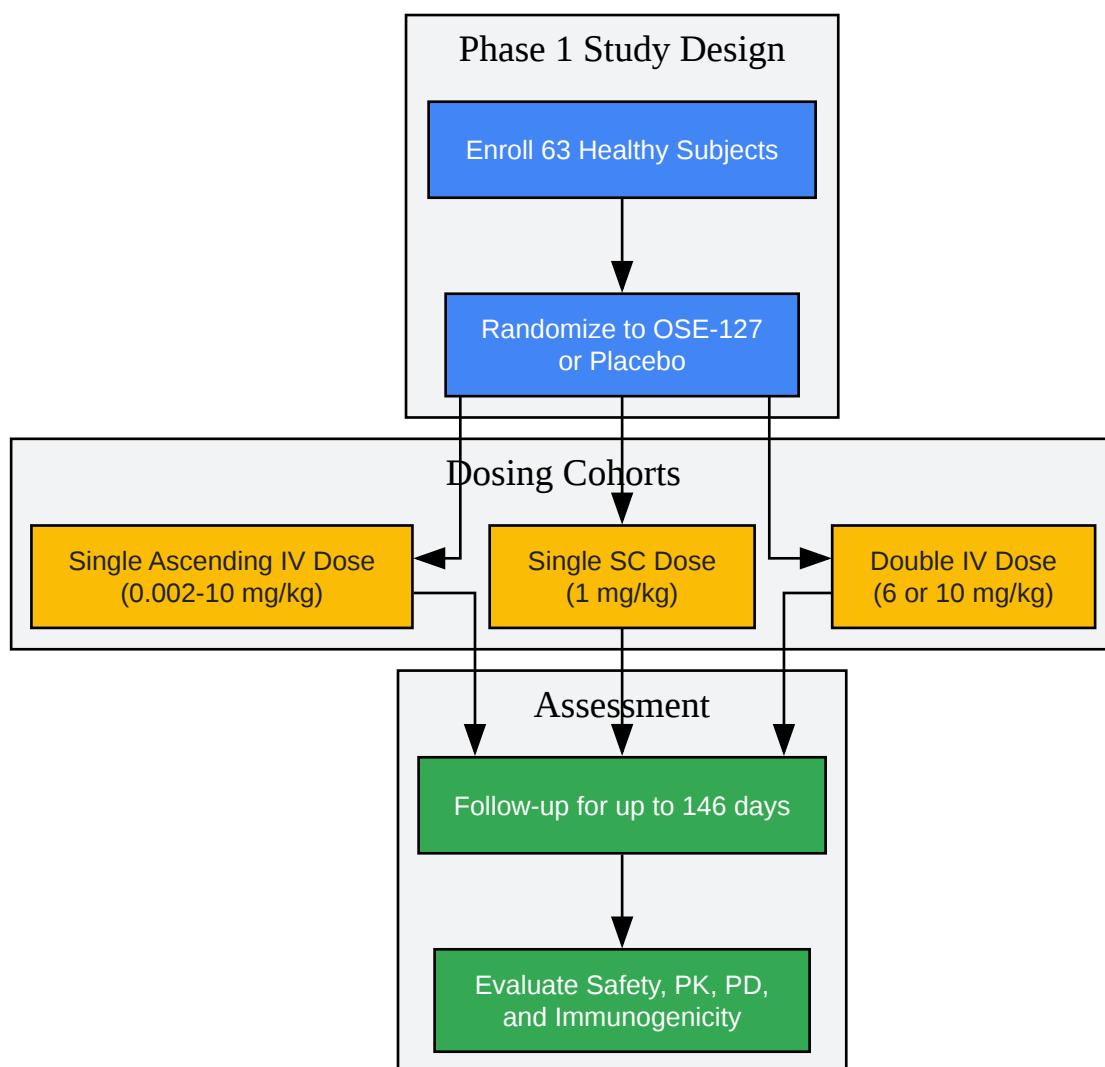
- Endpoints: The study investigated the effects of ATR-127 on glucose homeostasis, body weight, fat mass, skeletal muscle glucose uptake, BAT thermogenesis, and hepatic steatosis. [\[1\]](#)

Signaling Pathways and Experimental Workflows









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